molecular formula C17H15O4- B12365244 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid

Cat. No.: B12365244
M. Wt: 283.30 g/mol
InChI Key: MWAIANWSNPYYIQ-UVTDQMKNSA-M
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Description

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid is an organic compound with the molecular formula C17H16O4 This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a phenylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde and phenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, such as oxidative stress pathways or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-hydroxyphenylacetic acid
  • (3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid
  • 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one

Uniqueness

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups along with the phenylacrylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C17H15O4-

Molecular Weight

283.30 g/mol

IUPAC Name

4-[(Z)-2-carboxy-2-phenylethenyl]-2-ethoxyphenolate

InChI

InChI=1S/C17H16O4/c1-2-21-16-11-12(8-9-15(16)18)10-14(17(19)20)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,19,20)/p-1/b14-10-

InChI Key

MWAIANWSNPYYIQ-UVTDQMKNSA-M

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)[O-]

Origin of Product

United States

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